molecular formula C17H15NO3 B183130 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one CAS No. 60463-77-6

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B183130
CAS RN: 60463-77-6
M. Wt: 281.3 g/mol
InChI Key: XVAZUZCWRIBPLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one, also known as HMI-1, is a novel small molecule that has shown promising results in scientific research. HMI-1 is a synthetic compound that belongs to the family of indole derivatives. It has a unique chemical structure that makes it a potential candidate for various applications in the field of medicine and biotechnology.

Mechanism Of Action

The mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth and proliferation. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and growth. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of inflammation.

Biochemical And Physiological Effects

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, a series of enzymatic reactions that lead to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the regulation of inflammation. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of bacteria by disrupting their cell walls.

Advantages And Limitations For Lab Experiments

One of the advantages of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its high potency and selectivity. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to be effective at low concentrations, making it a cost-effective option for researchers. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have low toxicity in vitro, making it a safe option for cell culture experiments. However, one of the limitations of using 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research and development of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the treatment of cancer. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific types of cancer that are most responsive to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Another potential application is the use of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in the development of new antibiotics. Further studies are needed to determine the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one against bacteria and to identify the specific types of bacteria that are most susceptible to 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one treatment. Finally, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are needed to determine the efficacy of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one in vivo and to identify the specific mechanisms involved in its anti-inflammatory effects.
Conclusion
In conclusion, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a novel small molecule that has shown promising results in scientific research. It has various applications in the fields of medicine and biotechnology, including the treatment of cancer, the development of new antibiotics, and the treatment of inflammatory diseases. Further research is needed to fully understand the mechanism of action of 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one and to identify its potential applications in the future.

Synthesis Methods

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized using a multistep process that involves the reaction of 3-hydroxyindole with 2-oxo-2-phenylethyl bromide in the presence of a base. This reaction leads to the formation of 3-(2-oxo-2-phenylethyl)-3-hydroxyindole, which is then treated with methyl iodide to yield 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been shown to have various applications in scientific research. It has been found to inhibit the growth of cancer cells by inducing apoptosis, a process that leads to programmed cell death. 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. In addition, 3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been found to have antibacterial properties, making it a potential candidate for the development of new antibiotics.

properties

CAS RN

60463-77-6

Product Name

3-Hydroxy-1-methyl-3-(2-oxo-2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Molecular Formula

C17H15NO3

Molecular Weight

281.3 g/mol

IUPAC Name

3-hydroxy-1-methyl-3-phenacylindol-2-one

InChI

InChI=1S/C17H15NO3/c1-18-14-10-6-5-9-13(14)17(21,16(18)20)11-15(19)12-7-3-2-4-8-12/h2-10,21H,11H2,1H3

InChI Key

XVAZUZCWRIBPLR-UHFFFAOYSA-N

SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=CC=C3)O

Other CAS RN

60463-77-6

Origin of Product

United States

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